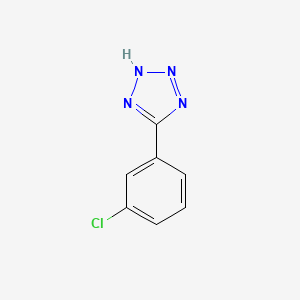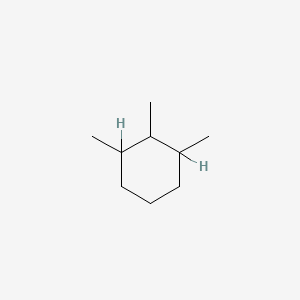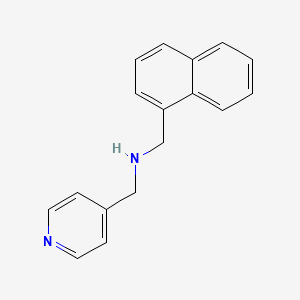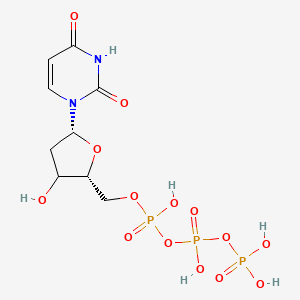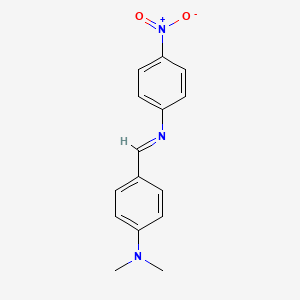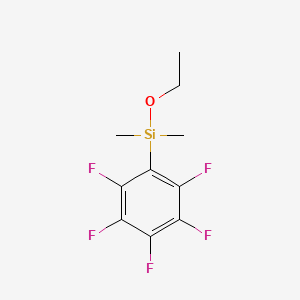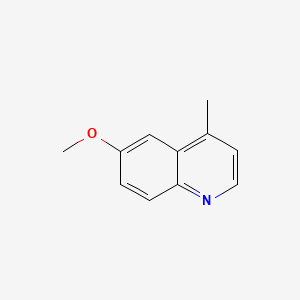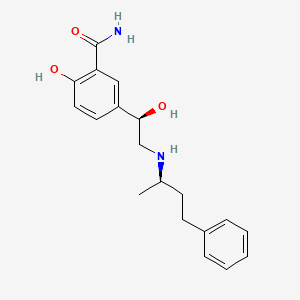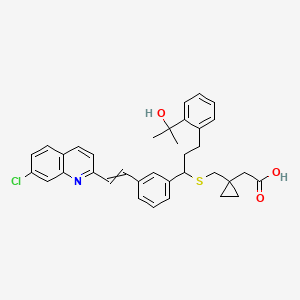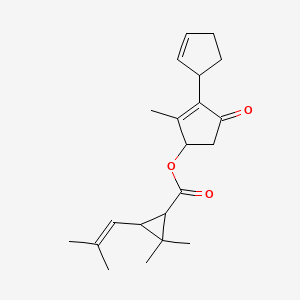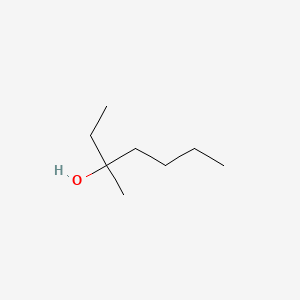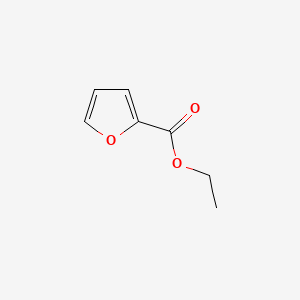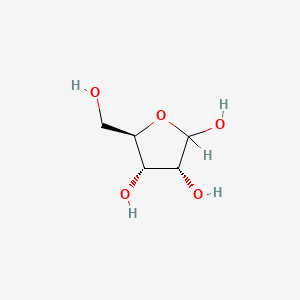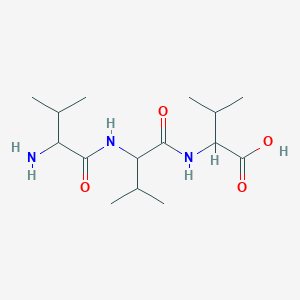
H-Val-Val-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-val-val, also known as valylvalylvaline, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Val-val-val is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Val-val-val has been primarily detected in feces.
Scientific Research Applications
Fragmentation Chemistry
H-Val-Val-Val-OH and similar compounds have been studied in the context of fragmentation chemistry. Protonated forms of these peptides have been investigated using modeling and density functional theory calculations, particularly focusing on gas-phase fragmentation pathways. These studies help understand the behavior of amino acid sequences in various conditions, contributing to the knowledge of peptide chemistry and protein analysis (Bleiholder & Paizs, 2010).
Taste Perception Research
Research into the taste perception of peptides has also involved H-Val-Val-Val-OH related sequences. For instance, a study on the bitter taste of a heptapeptide corresponding to a sequence of bovine β-casein, which includes H-Val-Val-Val-OH, has been conducted. This research contributes to our understanding of how specific amino acid sequences influence taste perception (Shinoda, Okai & Fukui, 1986).
Peptide Oxidation Studies
The oxidation of l-valine by diperiodatocuprate(III) in aqueous alkaline medium has been studied, providing insights into the reactions of valine-containing peptides under specific conditions. This research aids in understanding the chemical behavior of peptides in oxidative environments (Deganatti, Shetti & Nandibewoor, 2009).
Protein Stability Analysis
Studies on protein stability have utilized H-Val-Val-Val-OH related compounds. For example, research on the stability contributions from the burial and hydrogen bonding of polar groups in proteins, involving mutations from Thr to Val, leverages knowledge about valine's properties. This research is significant for understanding how amino acid substitutions affect protein structure and stability (Takano, Scholtz, Sacchettini & Pace, 2003).
Immunology and Peptide Binding Studies
In immunology, studies involving synthetic peptides that include H-Val-Val-Val-OH sequences have been conducted. These peptides have been found to bind to non-opioid receptors on T lymphocytes, which is crucial for understanding immune response mechanisms and peptide-receptor interactions (Navolotskaya et al., 2001).
Peptide Transport and Absorption
Research on peptide transport has also used H-Val-Val-Val-OH related compounds. For instance, studies on the absorption of intact substrates like Val-Val by intestinal H+/dipeptide carriers contribute to our understanding of how peptides are transported and absorbed in the human body (Thwaites, Hirst & Simmons, 1993).
Coupling Reactions in Peptide Synthesis
H-Val-Val-Val-OH related sequences have been utilized in studies of coupling reactions in peptide synthesis, examining the formation of urethane by-products and exploring ways to suppress these reactions. This research is important for optimizing peptide synthesis processes (Prasad, Iqbal & Urry, 2009).
properties
CAS RN |
92998-54-4 |
|---|---|
Product Name |
H-Val-Val-Val-OH |
Molecular Formula |
C15H29N3O4 |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H29N3O4/c1-7(2)10(16)13(19)17-11(8(3)4)14(20)18-12(9(5)6)15(21)22/h7-12H,16H2,1-6H3,(H,17,19)(H,18,20)(H,21,22) |
InChI Key |
LSLXWOCIIFUZCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
Other CAS RN |
28275-71-0 28130-13-4 |
sequence |
VVV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



